1-(Oxan-4-yl)-2-azaspiro[3.3]heptane
Description
The Significance of Spirocyclic Systems in Chemical Research
Spirocyclic systems, which are characterized by two or more rings sharing a single common atom, have garnered significant attention in organic and medicinal chemistry. nih.gov Their unique architecture provides a rigid, three-dimensional framework that is increasingly sought after in the design of novel bioactive molecules for pharmaceuticals, materials science, and agrochemicals. The growing interest in these scaffolds stems from a broader strategic shift in drug discovery away from flat, aromatic structures towards more complex, sp³-rich molecules that can better interact with the intricate 3D structures of biological targets. researchgate.netbldpharm.com
The spiro[3.3]heptane scaffold, consisting of two fused cyclobutane (B1203170) rings, is a particularly attractive core structure. nih.gov Its derivatives, including those containing heteroatoms (heterocyclic spiro[3.3]heptanes), are recognized as important building blocks in medicinal chemistry. nih.govresearchgate.net For example, 2,6-diazaspiro[3.3]heptane has been successfully used as a bioisostere for piperazine (B1678402), leading to compounds with improved target selectivity and reduced cytotoxicity. rsc.orgbldpharm.com The development of robust and scalable synthetic routes has made these abiotic spiro[3.3]heptane building blocks more accessible for incorporation into drug discovery programs. researchgate.netresearchgate.net
A primary advantage of spirocyclic systems is their inherent structural rigidity. researchgate.net By replacing flexible chains or less rigid ring systems with a spiro[3.3]heptane core, chemists can lock a molecule into a more defined conformation. This conformational restriction can minimize the entropic penalty associated with a drug binding to its target protein, potentially leading to higher binding affinity and potency. researchgate.netunina.it
Furthermore, the spirocyclic junction creates a distinct three-dimensional arrangement, allowing substituents to be projected into space with well-defined vectors. tandfonline.comnih.gov This facilitates a more effective exploration of 3D chemical space compared to traditional planar scaffolds. tandfonline.com The increased fraction of sp³-hybridized carbons (Fsp³) in spirocyclic compounds is a key metric associated with greater clinical success, as it often leads to improved physicochemical properties such as solubility and metabolic stability. bldpharm.combldpharm.com
Azaspiro[3.3]heptanes as Privileged Heterocyclic Motifs.nih.gov
Azaspiro[3.3]heptanes, which incorporate one or more nitrogen atoms into the spiro[3.3]heptane framework, are considered privileged motifs in drug discovery. rsc.orgrsc.org Their value lies in their ability to serve as bioisosteric replacements for common saturated heterocycles like piperidine (B6355638) and piperazine, while offering superior structural and physicochemical properties. rsc.orguniv.kiev.ua This bioisosteric replacement can lead to novel, patent-free analogues of existing drugs with potentially enhanced activity or improved metabolic profiles. researchgate.netchemrxiv.org
The 2-azaspiro[3.3]heptane system features a nitrogen atom at the 2-position of one of the cyclobutane (specifically, azetidine) rings. nih.gov This arrangement provides a rigid scaffold that has been introduced as a more water-soluble bioisostere for the piperidine core. rsc.orguniv.kiev.ua The synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been a focus of research, as these compounds are direct analogues of 2-substituted piperidines, which are found in numerous FDA-approved drugs. researchgate.netscispace.com The defined geometry of the spirocycle allows for precise control over the spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. researchgate.net
Table 2: Strategic Roles of Key Moieties in Drug Design
| Moiety | Key Structural Feature | Role in Chemical Design |
|---|---|---|
| Spiro[3.3]heptane | Fused four-membered rings | Provides rigidity, 3D geometry, conformational restriction. researchgate.nettandfonline.com |
| 2-Azaspiro[3.3]heptane | Nitrogen in one ring | Acts as a piperidine bioisostere with improved properties. rsc.orguniv.kiev.ua |
| Oxane | Six-membered cyclic ether | Improves solubility, metabolic stability; acts as H-bond acceptor. nih.govresearchgate.net |
Rationale for Research on 1-(Oxan-4-yl)-2-azaspiro[3.3]heptane
The rationale for the design and synthesis of this compound is rooted in the principles of modern medicinal chemistry. The objective is to create a novel, highly functionalized building block that combines the advantageous properties of its constituent parts.
By joining the conformationally restricted, 3D-shaped 2-azaspiro[3.3]heptane scaffold with the property-enhancing oxane moiety, a molecule is created that offers several potential benefits for drug discovery programs:
Novelty and Intellectual Property: It provides access to a new region of chemical space, enabling the creation of novel compounds that are distinct from existing drugs. researchgate.netchemrxiv.org
Improved Physicochemical Properties: The combination is designed to yield building blocks that can impart improved solubility, metabolic stability, and a favorable lipophilicity profile to a parent molecule. bldpharm.comnih.gov
Enhanced Biological Interactions: The rigid, three-dimensional structure allows for precise and optimized interactions with complex biological targets, potentially leading to higher potency and selectivity. researchgate.nettandfonline.com
In essence, this compound represents a sophisticated chemical tool, engineered to help medicinal chemists overcome common challenges in drug development by "escaping flatland" and building more effective, three-dimensional therapeutics. univ.kiev.ua
General Overview of the Compound's Importance in Academic Context
The academic importance of this compound stems primarily from its classification within the broader family of azaspiro[3.3]heptanes, which are recognized as valuable building blocks in medicinal chemistry. researchgate.netbldpharm.com The core 2-azaspiro[3.3]heptane structure is considered a bioisostere of piperidine, a common motif in many drug molecules. nih.govchemrxiv.org Bioisosteric replacement is a strategy used by medicinal chemists to modify a known bioactive molecule in a way that retains its desired biological activity while improving its pharmacokinetic or toxicological profile.
The spiro[3.3]heptane framework offers several advantages over traditional cyclic structures like piperidine:
Three-Dimensionality: The rigid, non-planar structure provides a well-defined orientation of substituents, which can lead to more specific interactions with biological targets. researchgate.net
Novelty: As a relatively underexplored chemical space, it offers opportunities for the development of novel intellectual property.
Improved Physicochemical Properties: The introduction of the spirocyclic core can influence properties like lipophilicity and metabolic stability. chemrxiv.org
While specific research focusing exclusively on this compound is limited in publicly available academic literature, its importance can be inferred from the extensive research on related 1-substituted-2-azaspiro[3.3]heptanes. nih.govresearchgate.net The oxanyl substituent is a common feature in drug discovery, often incorporated to enhance aqueous solubility and provide a hydrogen bond acceptor.
The synthesis of the parent 2-azaspiro[3.3]heptane scaffold and its derivatives has been a subject of academic investigation, with various synthetic routes being developed to access these valuable building blocks. chemrxiv.org These methods often involve multi-step sequences to construct the strained four-membered rings of the spirocyclic system. The synthesis of 1-substituted derivatives allows for the exploration of a wide range of chemical diversity around this core structure.
Properties
IUPAC Name |
3-(oxan-4-yl)-2-azaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-4-11(5-1)8-12-10(11)9-2-6-13-7-3-9/h9-10,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPCDQSIEYKCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of 1 Oxan 4 Yl 2 Azaspiro 3.3 Heptane
X-ray Crystallographic Analysis
A definitive understanding of a molecule's solid-state structure, including its absolute configuration and the nuances of its crystal packing, is achieved through single-crystal X-ray diffraction. This powerful technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined, offering an unambiguous depiction of the molecule's conformation in the crystalline form.
Determination of Absolute Configuration and Crystal Packing
For chiral molecules such as 1-(Oxan-4-yl)-2-azaspiro[3.3]heptane, X-ray crystallography is the gold standard for determining the absolute configuration of its stereocenters. This analysis would unequivocally assign the spatial arrangement of the oxane and azaspiro[3.3]heptane moieties around the spiro atom. Furthermore, the study of the crystal lattice reveals how individual molecules arrange themselves, a phenomenon known as crystal packing. This arrangement is dictated by a variety of intermolecular forces.
Intermolecular Interactions and Supramolecular Organization in the Solid State
The aggregation of molecules in a crystal is governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. An analysis of the crystal structure of this compound would identify these interactions, elucidating the formation of larger supramolecular assemblies. The presence of a nitrogen atom in the azaspiro[3.3]heptane ring and an oxygen atom in the oxane ring suggests the potential for hydrogen bonding, which could play a significant role in its solid-state organization.
Conformational Details from X-ray Structures
The rigid framework of the spiro[3.3]heptane core, combined with the flexible chair-like conformation of the oxane ring, presents a compelling case for conformational analysis. X-ray data would provide a static snapshot of the preferred conformation in the solid state, detailing the puckering of the rings and the orientation of the substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. A full suite of NMR experiments would be required to assign all proton and carbon signals and to probe the through-bond and through-space connectivity of the atoms in this compound.
High-Resolution NMR Techniques for Structural Assignment (e.g., ¹H, ¹³C, ³¹P NMR)
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, signal multiplicities, and coupling constants offer clues to the electronic environment and the connectivity of the atoms. While ³¹P NMR is not applicable to this molecule, detailed ¹H and ¹³C NMR data would be the first step in a comprehensive structural assignment.
2D NMR Experiments for Connectivity and Proximity (e.g., HMBC, HSQC, ROESY, COSY)
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the oxane and azaspiro[3.3]heptane rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, providing a clear map of C-H bonds.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, offering insights into the molecule's solution-state conformation and the relative orientation of the two ring systems.
Without this foundational experimental data, a detailed and scientifically rigorous discussion on the advanced structural elucidation and conformational analysis of this compound cannot be constructed. The scientific community awaits the publication of such data to fully characterize this intriguing spirocyclic compound.
Dynamic NMR for Conformational Interconversions
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational interconversions in molecules. For this compound, several dynamic processes can be anticipated, primarily involving the puckering of the two four-membered rings of the spiro[3.3]heptane core and the chair-chair interconversion of the oxane ring.
The spiro[3.3]heptane skeleton itself is known to possess a limited degree of conformational freedom. researchgate.net The azetidine (B1206935) and cyclobutane (B1203170) rings are puckered, and fluctuations between different puckered conformations can be expected. The energy barrier for this ring-puckering is anticipated to be relatively low.
Of greater interest is the conformational dynamic of the oxane ring. The oxane (tetrahydropyran) ring typically adopts a chair conformation to minimize steric and torsional strain. This chair conformation can undergo a ring flip, interconverting axial and equatorial substituents. In this compound, the spirocyclic moiety is attached at the 4-position of the oxane ring. This substituent can exist in either an axial or an equatorial position.
At room temperature, the chair-chair interconversion of the oxane ring is generally fast on the NMR timescale, resulting in averaged signals for the oxane protons. However, by lowering the temperature, it may be possible to slow down this interconversion to the point where separate signals for the axial and equatorial conformers can be observed. A coalescence point would be reached where the distinct signals for the two conformers merge into a broad peak. From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the ring flip can be calculated. This would provide valuable quantitative data on the conformational flexibility of the molecule.
Other Spectroscopic Characterization Techniques
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.
The most prominent features would arise from the vibrations of the C-H, C-N, C-O, and N-H bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amine) | 3300-3500 (broad) | Stretching |
| C-H (alkane) | 2850-2960 | Stretching |
| C-N (amine) | 1020-1250 | Stretching |
| C-O-C (ether) | 1070-1150 | Asymmetric Stretching |
The N-H stretching vibration of the secondary amine in the azetidine ring is expected to appear as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the cyclobutane, azetidine, and oxane rings would give rise to strong absorptions in the 2850-2960 cm⁻¹ range. The C-N stretching vibration of the amine is anticipated to be in the fingerprint region, typically between 1020 and 1250 cm⁻¹. A strong band corresponding to the C-O-C asymmetric stretching of the ether linkage in the oxane ring is also expected, likely in the 1070-1150 cm⁻¹ region. The absence of characteristic bands for functional groups such as carbonyls (C=O) or hydroxyls (O-H) would further confirm the structure.
UV/Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated aliphatic and heterocyclic compounds, such as this compound, which lack chromophores (i.e., conjugated π systems), are generally not expected to show significant absorption in the standard UV/Vis range (200-800 nm).
The electronic transitions available to this molecule are primarily σ → σ* and n → σ* transitions. The σ → σ* transitions, involving the excitation of an electron from a sigma bonding orbital to a sigma antibonding orbital, require high energy and thus occur in the far UV region (below 200 nm).
The nitrogen and oxygen atoms in the molecule possess non-bonding electrons (n electrons). The n → σ* transitions, which involve the promotion of a non-bonding electron to a sigma antibonding orbital, occur at longer wavelengths than σ → σ* transitions but are still typically found at the lower end of the accessible UV range, often below 220 nm. These transitions are generally of low intensity. Therefore, a UV/Vis spectrum of this compound, if run in a suitable solvent that is transparent in the low UV region, would likely show only end absorption near the solvent cutoff.
Mass spectrometry is an essential tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound, with a molecular formula of C₁₁H₁₉NO, the expected exact mass of the molecular ion [M]⁺ would be 181.1467 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would be capable of measuring this mass with high accuracy, thus confirming the elemental composition.
The fragmentation pattern in the mass spectrum would provide further structural information. While a detailed fragmentation pathway would require experimental data, some plausible fragmentation patterns can be predicted based on the structure. The molecular ion peak [M]⁺ is expected to be observed. Subsequent fragmentation could involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of alkyl radicals from the azetidine or cyclobutane rings.
Ring cleavage: Fragmentation of the oxane, azetidine, or cyclobutane rings could occur, leading to the formation of various charged fragments. For instance, cleavage of the oxane ring could lead to the loss of fragments such as C₄H₈O.
Loss of the oxane ring: Cleavage of the bond connecting the oxane ring to the azaspiro[3.3]heptane core could result in a fragment corresponding to the protonated 2-azaspiro[3.3]heptane.
A plausible fragmentation pattern is outlined in the table below:
| m/z | Possible Fragment | Notes |
| 181 | [C₁₁H₁₉NO]⁺ | Molecular ion |
| 152 | [C₉H₁₄N]⁺ | Loss of CH₂O from the oxane ring |
| 96 | [C₆H₁₀N]⁺ | Fragment corresponding to the protonated 2-azaspiro[3.3]heptane moiety |
| 85 | [C₅H₉O]⁺ | Fragment corresponding to the oxanyl cation |
This predicted fragmentation pattern would need to be confirmed by experimental mass spectrometry data.
Computational and Theoretical Investigations of 1 Oxan 4 Yl 2 Azaspiro 3.3 Heptane
Conformational Analysis Studies
The spatial arrangement of the oxane ring relative to the spirocyclic system, along with the intrinsic puckering of each ring, defines the conformational landscape of 1-(Oxan-4-yl)-2-azaspiro[3.3]heptane. Computational methods provide a powerful lens through which to explore this landscape.
Molecular mechanics (MM) serves as a foundational tool for rapidly exploring the vast number of possible conformations. Using parameterized force fields such as the General Amber Force Field (GAFF) or the Merck Molecular Force Field (MMFF), the potential energy of different molecular arrangements can be calculated efficiently. This approach is instrumental in identifying low-energy conformers for further, more accurate analysis.
Table 1: Representative Parameters for a Hypothetical Molecular Dynamics Simulation
| Parameter | Value/Condition |
|---|---|
| Force Field | GAFF2 (General Amber Force Field) |
| Solvent Model | TIP3P Water |
| System Temperature | 300 K |
| System Pressure | 1 atm |
| Simulation Duration | 100 ns |
| Ensemble | NPT (Isothermal-Isobaric) |
For a more accurate determination of the relative energies of different conformers, quantum mechanical (QM) calculations are indispensable. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP and a basis set like 6-31G*, are commonly employed to optimize the geometry of conformers identified through MM searches.
The primary conformational question for this compound is the orientation of the C-N bond connecting the two rings. The oxane ring typically adopts a chair conformation, leading to two principal low-energy conformers: one where the azaspiro[3.3]heptane group is in an axial position and another where it is in an equatorial position. QM calculations can precisely quantify the energy difference between these states, allowing for the prediction of their equilibrium populations via the Boltzmann distribution. Generally, bulky substituents on a cyclohexane-like ring (such as oxane) preferentially occupy the equatorial position to minimize steric strain.
Table 2: Hypothetical Relative Energies of Principal Conformers from QM Calculations
| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (298 K) |
|---|---|---|---|
| Equatorial | Azaspiroheptane group is equatorial on the oxane ring. | 0.00 (Reference) | ~95% |
| Axial | Azaspiroheptane group is axial on the oxane ring. | ~2.0 | ~5% |
Electronic Structure and Reactivity Insights
Beyond conformational preferences, computational methods can elucidate the electronic nature of the molecule, providing insights into its reactivity and intermolecular interactions.
DFT calculations are the gold standard for predicting the ground-state geometry and electronic structure of molecules. A geometry optimization at a level like B3LYP/6-311+G(d,p) provides precise predictions of bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental for understanding the molecule's shape and steric profile.
Once the optimized geometry is found, the same level of theory can be used to calculate the vibrational frequencies. The resulting theoretical infrared (IR) spectrum can be used to identify characteristic vibrational modes. For this compound, key frequencies would include C-H stretching from both the aliphatic rings, the C-N stretching of the azetidine (B1206935), and the characteristic C-O-C asymmetric stretching of the oxane ring.
Table 3: Predicted Structural Parameters for the Equatorial Conformer from DFT
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Bond Length | C-N (azetidine) | 1.47 Å |
| Bond Length | C-O (oxane) | 1.43 Å |
| Bond Length | C-C (azetidine) | 1.56 Å |
| Bond Angle | C-N-C (azetidine) | 92° |
| Bond Angle | C-O-C (oxane) | 111° |
| Dihedral Angle | Puckering of azetidine ring | ~20-25° |
Table 4: Representative Calculated Vibrational Frequencies from DFT
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C-N Stretch (Azetidine) | 1200 - 1250 | Medium |
| C-O-C Stretch (Oxane, Asymmetric) | 1080 - 1150 | Strong |
| CH₂ Scissoring | 1440 - 1470 | Medium |
| Ring Puckering (Spiro Core) | < 400 | Weak |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and orbital-orbital interactions within a molecule. For this compound, NBO analysis can quantify the electronic communication between the spiro[3.3]heptane core and the oxane ring.
Table 5: Hypothetical NBO Second-Order Perturbation Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | σ(C-C) azetidine | 2.5 | Intra-ring Hyperconjugation |
| LP(1) N | σ(C-H) azetidine | 1.8 | Intra-ring Hyperconjugation |
| σ(C-H) oxane | σ(C-N) linker | 0.8 | Inter-ring Hyperconjugation |
| LP(1) O oxane | σ(C-C) oxane | 3.1 | Anomeric Effect Analogue |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Properties
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. wikipedia.orguni-rostock.de By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds, including those in strained and complex systems like this compound.
A QTAIM analysis of this compound would focus on the bond critical points (BCPs) for each bond in the molecule. The properties at these points, such as the electron density (ρ(r)bcp), its Laplacian (∇²ρ(r)bcp), and the total energy density (H(r)bcp), provide quantitative insights into the nature of the interactions.
Key areas of investigation for this compound would include:
Ring Strain in the Azetidine Ring: The four-membered azetidine ring within the spiro[3.3]heptane core is inherently strained. QTAIM analysis would likely reveal bond paths that are curved, indicating a deviation of the electron density from the direct internuclear axis. The values of ρ(r)bcp and ∇²ρ(r)bcp for the C-C and C-N bonds within this ring would quantify the degree of strain and the nature of these bonds (e.g., shared-shell covalent vs. closed-shell interactions). srce.hr
The Spirocyclic Center: The central quaternary carbon atom is a key structural feature. QTAIM would define the atomic basin of this carbon and characterize the four C-C bonds connected to it, providing insight into the distribution of electron density at this critical junction.
Influence of Heteroatoms: The analysis would characterize the C-N and C-O bonds. The electronegativity of nitrogen and oxygen would lead to a significant polarization of these bonds, which would be reflected in the topological properties at their respective BCPs. nih.gov
A theoretical data table summarizing expected QTAIM parameters for key bonds in the structure is presented below.
| Bond | Expected ρ(r)bcp (a.u.) | Expected ∇²ρ(r)bcp (a.u.) | Bond Type Indication |
| C-N (Azetidine) | ~0.25 - 0.30 | < 0 | Polar Covalent |
| C-C (Azetidine) | ~0.22 - 0.26 | < 0 | Strained Covalent |
| C-O (Oxane) | ~0.20 - 0.25 | > 0 (slightly) | Highly Polar Covalent |
| C-C (Spiro-center) | ~0.24 - 0.28 | < 0 | Covalent |
Note: These are estimated values based on analyses of similar N-heterocyclic and strained ring systems. Actual computed values would be required for a precise description.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are key to recognition and binding. researchgate.net The MESP map uses a color spectrum where red indicates regions of negative potential (electron-rich, attractive to electrophiles/positive charges) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles/negative charges).
For this compound, an MESP map would highlight several key features:
Nitrogen Lone Pair: The most prominent region of negative potential (deep red) would be centered on the lone pair of the nitrogen atom in the azetidine ring. This site represents the primary center for hydrogen bonding and interactions with electrophiles or acidic protein residues.
Oxygen Lone Pairs: The oxygen atom in the oxane ring would also exhibit a strong negative potential, providing another site for hydrogen bond acceptance. researchgate.net
Hydrogen Atoms: The hydrogen atoms attached to the carbon framework, particularly those adjacent to the nitrogen and oxygen atoms, would show regions of positive potential (blue), making them potential hydrogen bond donors in certain contexts.
The MESP map provides a qualitative but powerful prediction of the molecule's intermolecular interaction landscape, guiding hypotheses about its binding modes in a biological target.
Mechanistic Computational Studies Related to Azaspiro[3.3]heptane Formation
Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms, allowing for the characterization of intermediates, transition states, and reaction energy profiles. researchgate.netresearchgate.net While specific studies on the formation of this compound are not prominent, the general synthesis of the azaspiro[3.3]heptane core often involves intramolecular cyclization reactions. researchgate.netresearchgate.netnih.gov
Elucidation of Reaction Pathways and Transition States
A common strategy for forming the azaspiro[3.3]heptane core involves a double intramolecular nucleophilic substitution, where a central nucleophile attacks two separate electrophilic centers. For instance, the synthesis could proceed from a precursor like 3,3-bis(bromomethyl)oxetane (B1265868) and an appropriate amine.
Computational studies of such reactions typically involve:
Reactant and Product Optimization: Geometries of the starting materials and the final spirocyclic product are optimized to find their lowest energy conformations.
Transition State (TS) Searching: Algorithms are used to locate the transition state structure for each cyclization step. A true TS is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govrsc.org
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed from the TS to confirm that it connects the corresponding reactant and product on the potential energy surface. nih.gov
Regioselectivity and Stereoselectivity Predictions
Computational chemistry is frequently used to predict and explain the selectivity of chemical reactions. mdpi.com In the synthesis of substituted azaspiro[3.3]heptanes, issues of regioselectivity and stereoselectivity are paramount.
Regioselectivity: In cases where a precursor could lead to different ring sizes (e.g., a four-membered azetidine vs. a five-membered pyrrolidine), DFT calculations can predict the favored product. acs.orgfrontiersin.org By comparing the activation energies for the transition states leading to each possible regioisomer, the kinetic product can be identified. The pathway with the lower energy barrier will be the dominant one. unesp.br For azetidine formation via intramolecular aminolysis of epoxides, computational studies have shown that the regioselectivity can be controlled by the specific catalyst and substrate geometry. frontiersin.orgnih.gov
Stereoselectivity: For chiral precursors, computational modeling can predict the diastereoselectivity of the cyclization. By calculating the energies of the different transition states leading to various stereoisomers, the model can explain why one diastereomer is formed preferentially. nih.govresearchgate.netmdpi.com These differences in TS energies often arise from subtle steric or electronic effects that are difficult to predict without computational analysis.
In Silico Modeling for Bioisosteric Potential (Theory/Methodology Focus)
The azaspiro[3.3]heptane scaffold is considered a valuable bioisostere for piperidine (B6355638), a common motif in many approved drugs. chemrxiv.org In silico modeling provides a suite of methodologies to quantitatively assess this bioisosteric potential before undertaking synthetic efforts. nih.govresearchgate.neteurekaselect.com
Flexible Alignment and Molecular Docking Methodologies
Flexible Alignment: This method assesses the structural similarity between two or more molecules by conformationally searching for the best possible spatial overlap of their chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). nih.govbohrium.com To evaluate this compound as a bioisostere for a known piperidine-containing ligand, a flexible alignment algorithm would be employed. researchgate.net
The methodology involves:
Conformational Search: Both the azaspiro[3.3]heptane derivative and the reference piperidine ligand are allowed to explore their full range of low-energy conformations.
Feature Superposition: The algorithm attempts to superimpose the molecules by maximizing the overlap of key pharmacophoric features. For example, the nitrogen atom of the azetidine would be aligned with the nitrogen of the piperidine, and the oxane ring might be aligned with a corresponding substituent on the reference ligand.
Scoring: The quality of the alignment is quantified by a scoring function that considers both the similarity of the superimposed features and the internal strain energy of the adopted conformations. nih.gov A high alignment score suggests that the azaspiro[3.3]heptane can adopt a conformation that mimics the shape and pharmacophore of the original ligand, supporting its potential as a bioisostere.
Molecular Docking: This is a structure-based method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov To assess bioisosteric potential, one would dock both the original piperidine-containing drug and its azaspiro[3.3]heptane analogue into the active site of the target receptor.
The docking process generally includes:
Receptor and Ligand Preparation: The 3D structure of the protein target is prepared, and charges and protonation states are assigned. The ligands are generated in their 3D forms.
Sampling: The ligand is placed in the binding site, and a search algorithm explores various poses (translations, rotations) and conformations (for flexible ligands).
Scoring: Each generated pose is evaluated by a scoring function that estimates the binding affinity (e.g., ∆G). The score typically includes terms for electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. nih.gov
The viability of this compound as a bioisostere would be supported if the docking simulation shows that:
It adopts a similar binding mode to the original piperidine ligand.
It reproduces key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.
It has a predicted binding affinity (docking score) that is comparable to or better than the reference compound. nih.govmdpi.com
These computational methodologies provide a robust, theory-driven framework for validating the potential of novel scaffolds like this compound in a drug design context.
Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on analogues of this compound are not extensively documented in publicly available literature, the principles of QSAR are highly relevant for the optimization of this class of compounds. The 2-azaspiro[3.3]heptane scaffold has been identified as a valuable component in drug discovery, and exploration of its structure-activity relationships (SAR) has been a key step in optimizing its therapeutic potential. nih.gov
A typical QSAR study on analogues of this compound would involve the synthesis of a library of related molecules with systematic variations in their chemical structure. These variations could include modifications to the oxane ring, substitutions on the spirocyclic core, or alterations to the nitrogen atom of the azaspiro[3.3]heptane. The biological activity of each analogue would then be determined through in vitro or in vivo assays.
Subsequently, a wide range of molecular descriptors for each analogue would be calculated using computational software. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then employed to develop a mathematical equation that relates the molecular descriptors to the observed biological activity.
The resulting QSAR model can be used to predict the biological activity of novel, unsynthesized analogues of this compound. This predictive capability allows medicinal chemists to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources in the drug discovery process. Furthermore, the interpretation of the QSAR model can provide valuable insights into the key structural features that govern the biological activity of this class of compounds, guiding future drug design efforts.
To illustrate the data involved in a hypothetical QSAR study of this compound analogues, the following interactive data table presents a set of compounds with their corresponding experimental biological activity and calculated molecular descriptors.
| Compound ID | Structure | Experimental Activity (IC50, nM) | LogP | Molecular Weight | Topological Polar Surface Area (TPSA) |
|---|---|---|---|---|---|
| 1 | This compound | 50 | 1.5 | 181.28 | 21.7 |
| 2 | Analogue with methyl group on oxane ring | 35 | 1.9 | 195.31 | 21.7 |
| 3 | Analogue with hydroxyl group on spiro-core | 75 | 1.2 | 197.28 | 41.9 |
| 4 | Analogue with N-benzyl substitution | 15 | 3.8 | 271.40 | 21.7 |
Virtual Compound Library Generation and Chemical Space Analysis
The generation of virtual compound libraries is a powerful tool in modern drug discovery, enabling the exploration of vast regions of chemical space without the need for immediate chemical synthesis. A virtual library based on the this compound scaffold would be constructed by computationally enumerating all possible compounds that can be formed by combining a set of predefined building blocks with the core structure.
The 2-azaspiro[3.3]heptane moiety is considered a valuable building block in medicinal chemistry due to its three-dimensional structure, which can lead to improved pharmacological properties compared to flatter aromatic systems. univ.kiev.ua Its use as a bioisostere for piperidine further enhances its appeal for generating novel chemical entities. univ.kiev.uanih.gov
The process of generating a virtual library would begin with defining the points of diversification on the this compound scaffold. These points could include the nitrogen atom, the oxane ring, and the cyclobutane (B1203170) rings of the spiro-system. A collection of virtual reactants, or building blocks, would then be selected for each diversification point. These building blocks would be chosen to cover a wide range of chemical properties, such as size, polarity, and charge.
Computational tools would then be used to virtually "react" the scaffold with all possible combinations of the selected building blocks, resulting in a large library of virtual compounds. This library can then be subjected to in silico screening against a biological target of interest.
Chemical space analysis is subsequently performed to understand the diversity and characteristics of the generated virtual library. This analysis involves calculating a variety of molecular properties and descriptors for each virtual compound and visualizing the distribution of these properties. This allows researchers to assess the novelty and drug-likeness of the library and to compare it to existing compound collections. The insights gained from chemical space analysis can help in refining the design of the virtual library and in selecting a diverse subset of compounds for actual synthesis and biological testing.
The following interactive data table provides an example of the types of data that would be generated and analyzed for a virtual library derived from the this compound scaffold.
| Virtual Compound ID | Scaffold Modification | Building Block | Predicted LogP | Predicted Solubility (logS) | Number of Rotatable Bonds |
|---|---|---|---|---|---|
| V-001 | N-acylation | Acetyl chloride | 1.3 | -2.5 | 2 |
| V-002 | N-sulfonylation | Benzenesulfonyl chloride | 2.8 | -3.8 | 3 |
| V-003 | Oxane ring substitution | Fluorine | 1.6 | -2.7 | 1 |
| V-004 | Spiro-core functionalization | Amino group | 0.9 | -1.9 | 1 |
Advanced Research Applications of 1 Oxan 4 Yl 2 Azaspiro 3.3 Heptane Scaffolds in Academic Contexts
Bioisosteric Replacement Strategies Beyond Classical Substituents
The concept of bioisosterism, where one moiety is replaced by another with similar physical or chemical properties to enhance a drug's pharmacological profile, is a cornerstone of medicinal chemistry. Azaspiro[3.3]heptane scaffolds have emerged as innovative bioisosteres for common saturated heterocycles, providing distinct advantages over their monocyclic counterparts. researchgate.netnih.gov Their rigid conformation, improved metabolic stability, and unique three-dimensional character make them privileged building blocks in drug design. researchgate.netuniv.kiev.ua
The 2-azaspiro[3.3]heptane fragment has been recognized as an effective mimic for piperidine (B6355638) in bioactive compounds since 2010. univ.kiev.uaresearchgate.net This structural analogy has been validated biologically, with 1-azaspiro[3.3]heptanes also being successfully employed as a new generation of piperidine bioisosteres. nih.govresearchgate.net The application of these scaffolds extends to serving as replacements for other six-membered heterocycles like morpholine (B109124) and piperazine (B1678402). nih.govresearchgate.net For instance, spirocyclic analogues have been successfully incorporated into the structures of the anticancer drug Sonidegib and the antibiotic Danofloxacin as substitutes for morpholine and piperazine, respectively. researchgate.net While their use as surrogates for saturated rings is well-documented, their application as bioisosteres for aromatic rings like benzene (B151609) is a developing area of interest, driven by the desire to increase the fraction of sp3-hybridized carbon centers (Fsp3) in drug candidates to improve clinical success rates. nih.gov
The replacement of a traditional six-membered ring with an azaspiro[3.3]heptane core induces significant changes in molecular geometry and topology. nih.gov The rigid structure of the spiro[3.3]heptane motif, which contains at least one four-membered ring, provides highly predictable exit vectors for substituents. researchgate.netresearchgate.net This limited conformational freedom can lead to more selective interactions with biological targets. researchgate.net
A notable topological alteration is observed when replacing a piperazine with a 2,6-diazaspiro[3.3]heptane. This substitution increases the distance between the two nitrogen atoms by approximately 1.3 Å and introduces a twist of about 90° in the molecule's orientation. nih.gov Such a significant geometric shift means that azaspiro[3.3]heptanes may not be suitable bioisosteres in cases where the precise orientation of the parent heterocycle is crucial for biological activity, particularly when not used as a terminal group. nih.gov
Introducing an azaspiro[3.3]heptane scaffold can counterintuitively modulate a molecule's physicochemical properties. Despite the net addition of a carbon atom, replacing common heterocycles with an azaspiro[3.3]heptane often leads to a decrease in lipophilicity, as measured by logD at pH 7.4. nih.gov This phenomenon is primarily attributed to an increase in the basicity of the nitrogen atom within the scaffold. nih.gov In the spiro-analogue, the heteroatom (N or O) is in a gamma (γ) position relative to the ring nitrogen, rather than a beta (β) position as in piperazines or morpholines. This increased distance reduces inductive electron withdrawal, resulting in a higher pKa and increased basicity. nih.gov
The effect on lipophilicity, however, depends on the point of attachment. A detailed analysis has shown that for terminal groups, this modification generally lowers lipophilicity. nih.gov In contrast, for N-linked 2-azaspiro[3.3]heptanes used as piperidine isosteres, the lipophilicity tends to increase. nih.gov
| Replacement Type | Change in logD7.4 (ΔlogD7.4) | Rationale |
|---|---|---|
| Morpholine/Piperazine Replacement | -0.2 to -1.1 | Increased basicity leads to higher protonation at pH 7.4, reducing lipophilicity. |
| C-linked 4-Piperidine Replacement | -0.93 ± 0.12 | Significant reduction due to increased basicity of the spiro-analogue. |
| N-linked 2-Azaspiro[3.3]heptane Replacement | +0.2 to +0.5 | Effect is consistent with the simple addition of a carbon atom, increasing lipophilicity. |
Data sourced from an analysis of azaspiro[3.3]heptanes as replacements for common heterocycles. nih.gov
Utilization as Versatile Synthetic Building Blocks
Beyond their role as bioisosteres, azaspiro[3.3]heptanes are highly valued as versatile and functionalized synthetic building blocks in drug discovery. researchgate.netnih.gov Their unique three-dimensional structure and inherent stability make them attractive starting points for the synthesis of more elaborate molecules. nih.gov
The utility of azaspiro[3.3]heptane derivatives as building blocks is demonstrated by their successful incorporation into complex, biologically active molecules. A prominent example is the modification of the local anesthetic Bupivacaine. univ.kiev.ua By replacing the original piperidine fragment with a spirocyclic amino acid (2-azaspiro[3.3]heptane-1-carboxylic acid), researchers created an analog with enhanced activity and a longer duration of action. univ.kiev.uaresearchgate.net This highlights the scaffold's ability to impart favorable pharmacological properties when integrated into larger molecular architectures.
The azaspiro[3.3]heptane core can be readily functionalized, opening avenues for extensive derivatization. researchgate.net For example, 2-azaspiro[3.3]heptane-1-carboxylic acid and its analogues have been subjected to various chemical transformations to produce derivatives with diverse functional groups. univ.kiev.uaexlibrisgroup.com These manageable functionalizations allow for the fine-tuning of properties like lipophilicity, water solubility, and metabolic stability. univ.kiev.uaresearchgate.net
Synthetic protocols have been developed for multigram-scale synthesis of these functionalized blocks, making them accessible for broader application in drug design. univ.kiev.ua Specific transformations include the oxidation of BOC-protected alcohols to aldehydes using Dess-Martin periodinane and the conversion of these aldehydes into alkynes via the Seyferth–Gilbert or Bestmann-Ohira reactions, showcasing the chemical tractability of the scaffold for creating a diverse library of compounds for drug discovery programs. univ.kiev.uaresearchgate.netresearchgate.net Furthermore, the stability of related scaffolds like 1-oxa-2,6-diazaspiro[3.3]heptane towards various N-functionalisation protocols has been studied, confirming their robustness for further chemical modification. researchgate.net
Applications in Materials Science and Engineering
The inherent rigidity and well-defined spatial arrangement of substituents on the azaspiro[3.3]heptane framework make it an attractive building block for the design of new materials with tailored properties. While research into polymers and supramolecular assemblies specifically incorporating the 1-(Oxan-4-yl)-2-azaspiro[3.3]heptane moiety is still an emerging area, the broader class of azaspiro[3.3]heptanes is being investigated for its potential to introduce three-dimensionality into novel material architectures.
The incorporation of spirocyclic units like azaspiro[3.3]heptane into polymer chains can significantly influence the resulting material's properties. The rigid nature of the spirocyclic core can enhance the thermal stability and glass transition temperature of polymers. Furthermore, the defined exit vectors for functionalization on the azaspiro[3.3]heptane scaffold allow for precise control over the spatial arrangement of pendant groups, which can be leveraged to create polymers with specific recognition or self-assembly properties. medjchem.com
In the realm of supramolecular chemistry, the azaspiro[3.3]heptane moiety can serve as a scaffold for the construction of complex host-guest systems or self-assembling monolayers. The nitrogen atom in the azetidine (B1206935) ring can act as a hydrogen bond acceptor or a coordination site for metal ions, facilitating the formation of well-ordered supramolecular structures. The oxane ring in this compound can also participate in hydrogen bonding, further directing the self-assembly process. While specific examples of polymers and supramolecular assemblies based on this compound are not yet prevalent in the literature, the foundational principles of polymer and supramolecular chemistry suggest that this is a promising area for future research.
The shape anisotropy of molecules is a key factor in the formation of liquid-crystalline phases. researchgate.netmdpi.com The rigid, non-planar structure of the azaspiro[3.3]heptane core can be exploited to design novel mesogens. By attaching appropriate calamitic (rod-like) or discotic (disk-like) groups to the azaspiro[3.3]heptane scaffold, it is possible to create liquid crystals with unique phase behaviors. The introduction of a spirocyclic core can disrupt simple packing arrangements, potentially leading to the formation of novel and complex mesophases.
Research into liquid crystals containing heterocyclic units has shown that the incorporation of heteroatoms can significantly influence the mesomorphic properties due to changes in polarity and intermolecular interactions. nih.govaps.org The presence of both oxygen and nitrogen in this compound could lead to interesting dipole moments and specific interactions that favor the formation of liquid-crystalline phases. While the synthesis and characterization of liquid crystals based on this specific scaffold are yet to be extensively reported, the structural features of the azaspiro[3.3]heptane core make it a compelling candidate for exploration in the field of liquid crystal research.
One of the most promising applications of spirocyclic scaffolds in materials science is in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). rsc.orgnih.gov The three-dimensional structure of spiro compounds can prevent intermolecular aggregation, which is often detrimental to charge transport. This leads to the formation of amorphous and uniform thin films, a crucial characteristic for efficient device performance. researchgate.net
Research has demonstrated the successful application of a spiro[3.3]heptane-2,6-dispirofluorene (SDF) based HTM, termed SDF-OMeTAD, in planar perovskite solar cells. nih.govresearchgate.net This material was designed as a lower-cost alternative to the widely used spiro-OMeTAD. The key findings from this research are summarized in the table below:
| Property | SDF-OMeTAD | Spiro-OMeTAD |
| Synthesis | Two-step reaction | More complex synthesis |
| Thermal Stability (Td) | Up to 400 °C | Comparable |
| Band Gap | 2.99 eV | Similar |
| PCE in PSCs | 13.01% | High performance |
| Open-Circuit Voltage (Voc) | 1.10 V | High performance |
The successful use of the spiro[3.3]heptane core in SDF-OMeTAD highlights the potential of this scaffold in designing efficient HTMs. The this compound scaffold, with its inherent three-dimensionality and sites for functionalization, could be a valuable platform for developing next-generation, cost-effective HTMs for perovskite solar cells.
Catalysis and Ligand Design
The stereochemically rich and conformationally constrained nature of azaspiro[3.3]heptane derivatives makes them attractive scaffolds for the design of chiral ligands for asymmetric catalysis.
The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govacs.org Spirocyclic systems are of particular interest as they can create well-defined chiral environments around a metal center. The rigidity of the azaspiro[3.3]heptane scaffold can lead to higher enantioselectivities in catalytic reactions by limiting the number of possible transition states.
The synthesis of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes has been reported, providing access to a new class of chiral building blocks. univ.kiev.uaresearchgate.net These compounds can be further functionalized to create a variety of chiral ligands. For instance, the nitrogen atom of the azetidine ring can be used as a coordination site, and substituents at the 1-position can introduce other coordinating groups, leading to the formation of bidentate or multidentate chiral ligands. The performance of these ligands in asymmetric catalysis is an active area of research, with the potential to achieve high levels of stereocontrol in a range of chemical transformations.
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts and ligands for transition metals. thieme-connect.de The electronic and steric properties of NHCs can be readily tuned, allowing for the optimization of their catalytic activity. The development of novel NHC scaffolds is a key area of research in catalysis.
While the synthesis of carbenes directly derived from the 2-azaspiro[3.3]heptane system has not been extensively documented, the strained nature of the four-membered azetidine ring presents an interesting platform for the generation of novel NHCs. The fusion of the azetidine ring to the spirocyclic core could impart unique steric and electronic properties to the resulting carbene, potentially leading to new reactivity and selectivity in catalytic transformations. The exploration of azaspiro[3.3]heptane-derived NHCs represents a frontier in carbene chemistry with the potential for significant discoveries in catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
